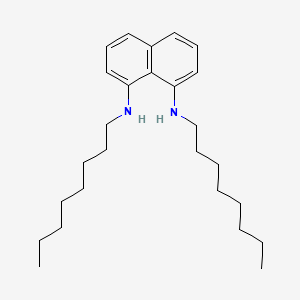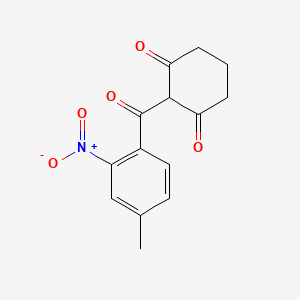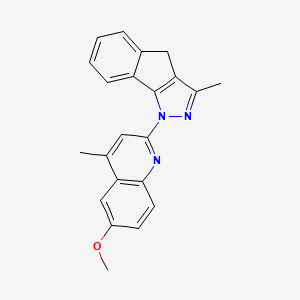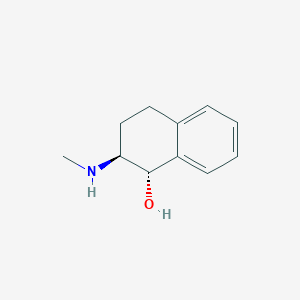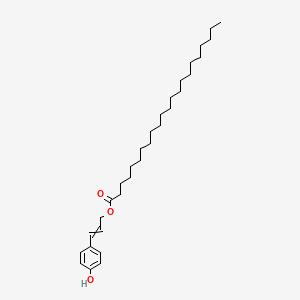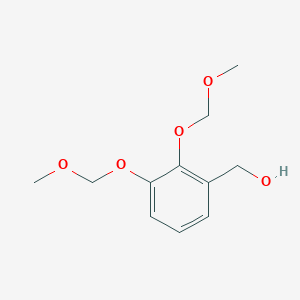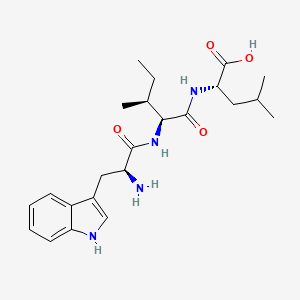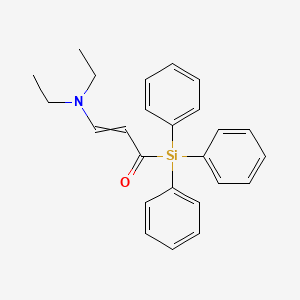
3-(Diethylamino)-1-(triphenylsilyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethylamino)-1-(triphenylsilyl)prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a diethylamino group, a triphenylsilyl group, and an enone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-1-(triphenylsilyl)prop-2-en-1-one typically involves the reaction of diethylamine with a suitable precursor containing a triphenylsilyl group and an enone moiety. The reaction conditions often include the use of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic attack of the diethylamine on the precursor. The reaction is usually carried out in an aprotic solvent, such as tetrahydrofuran or dimethylformamide, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)-1-(triphenylsilyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding epoxides or diketones.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: The diethylamino group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in tetrahydrofuran are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or diketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(Diethylamino)-1-(triphenylsilyl)prop-2-en-1-one has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)-1-(triphenylsilyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The diethylamino group can participate in hydrogen bonding or electrostatic interactions, while the triphenylsilyl group can enhance the compound’s stability and lipophilicity. The enone moiety can undergo nucleophilic addition reactions, making the compound reactive and versatile in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-1-(triphenylsilyl)prop-2-en-1-one
- 3-(Diethylamino)-1-(trimethylsilyl)prop-2-en-1-one
- 3-(Diethylamino)-1-(triphenylgermyl)prop-2-en-1-one
Uniqueness
3-(Diethylamino)-1-(triphenylsilyl)prop-2-en-1-one is unique due to the presence of the triphenylsilyl group, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
141263-84-5 |
|---|---|
Molecular Formula |
C25H27NOSi |
Molecular Weight |
385.6 g/mol |
IUPAC Name |
3-(diethylamino)-1-triphenylsilylprop-2-en-1-one |
InChI |
InChI=1S/C25H27NOSi/c1-3-26(4-2)21-20-25(27)28(22-14-8-5-9-15-22,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-21H,3-4H2,1-2H3 |
InChI Key |
JZGOXKQZEGJKSM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C=CC(=O)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Cyclopent-2-en-1-yl)phenyl]acetamide](/img/structure/B14277822.png)
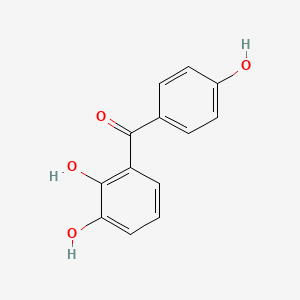
![2-[2-(Decyloxy)phenoxy]oxane](/img/structure/B14277834.png)
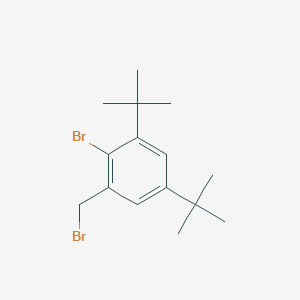
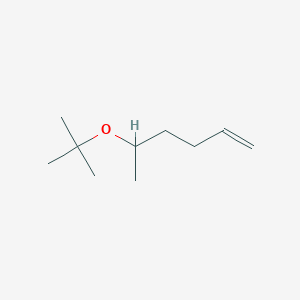
![N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine](/img/structure/B14277860.png)
